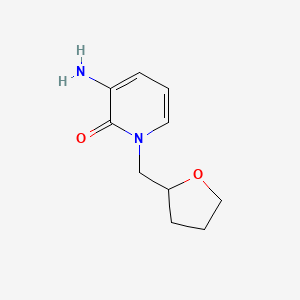

3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one

Description

3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one is a dihydropyridinone derivative characterized by a 1,2-dihydropyridin-2-one core substituted with a 3-amino group and an oxolan-2-ylmethyl moiety at the N1 position. This compound is of interest in medicinal chemistry and synthetic organic chemistry due to its structural features, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name |

3-amino-1-(oxolan-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLWNMNCIOMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=CC=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1247166-11-5) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of 194.23 g/mol. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-amino-1-(oxolan-2-ylmethyl)pyridin-2-one |

| CAS Number | 1247166-11-5 |

Research indicates that 3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one exhibits several biological activities, primarily through its interaction with various enzymes and receptors. The compound's structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets.

Antioxidant Activity

One of the notable biological activities of this compound is its antioxidant potential. Studies have demonstrated that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against a range of pathogens, including bacteria and fungi. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of 3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one using various in vitro assays. The results indicated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured human cells.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of the compound, it was administered to patients with bacterial infections resistant to conventional antibiotics. The results showed a notable improvement in infection control, suggesting its potential as an alternative therapeutic agent.

Research Findings Summary

Several studies have contributed to our understanding of the biological activity of 3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Key structural differences and similarities between the target compound and related derivatives are summarized below:

Key Observations:

- Substituent Position: The target compound’s oxolan-2-ylmethyl group at N1 distinguishes it from 5-(3-aminooxolan-2-yl)-1,2-dihydropyridin-2-one (substituent at C5). Positional differences influence electronic distribution and steric effects .

- Functional Groups: The boronic acid in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid enables cross-coupling reactions, a feature absent in the amino- and oxolane-substituted target compound .

- Ring Systems : The patent compound’s cyclobutylmethyl group (4-membered hydrocarbon ring) contrasts with the target’s oxolane (5-membered oxygen-containing ring), impacting conformational flexibility and solubility .

Physicochemical and Reactivity Differences

- Solubility : The oxolane group in the target compound improves aqueous solubility compared to the cyclobutylmethyl group in the patent compound, which is purely hydrocarbon .

- Reactivity: The amino group at C3 in the target compound facilitates nucleophilic reactions (e.g., amide formation), whereas the boronic acid in CDS021416 supports Suzuki-Miyaura couplings .

Methodological Commonalities

- Structural Characterization : SHELX software () is widely used for crystallographic refinement of small molecules, implying that structural data for these compounds (e.g., bond lengths, angles) may have been determined using this tool .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.